molecular formula C19H18FN3O B5891691 N-[1-(4-fluorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide

N-[1-(4-fluorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide

Cat. No.: B5891691
M. Wt: 323.4 g/mol
InChI Key: CIEAOCANXSOWMR-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide is a synthetic organic compound that features a fluorophenyl group, an imidazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Attachment of the fluorophenyl group: This step involves the alkylation of the imidazole ring with 4-fluorophenyl ethyl bromide under basic conditions.

    Formation of the benzamide moiety: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The fluorophenyl group can be reduced to a phenyl group.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide
  • N-[1-(4-bromophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide
  • N-[1-(4-methylphenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide

Uniqueness

N-[1-(4-fluorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide is unique due to

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c1-14(16-6-8-18(20)9-7-16)22-19(24)17-4-2-15(3-5-17)12-23-11-10-21-13-23/h2-11,13-14H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEAOCANXSOWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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